3,4-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
Description
3,4-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxy-substituted benzene core linked to a morpholine-containing substituent. The compound’s structure includes a sulfonamide group (-SO2NH-) attached to an ethyl chain bearing a ketone (oxo) group and a 2-phenylmorpholin-4-yl moiety. This design combines electron-rich aromatic systems (dimethoxy groups) with a heterocyclic morpholine ring, which may influence solubility, bioavailability, and target binding in pharmacological contexts .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-9-8-16(12-18(17)27-2)29(24,25)21-13-20(23)22-10-11-28-19(14-22)15-6-4-3-5-7-15/h3-9,12,19,21H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYQXGEHKERRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzene sulfonamide derivative, followed by the introduction of the morpholine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
3,4-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural and Molecular Comparisons
The compound shares structural similarities with sulfonamide derivatives reported in recent screening studies (). Key analogs include:
*Calculated based on structural analysis.
Key Observations :
- Core Differences: The target compound substitutes a morpholine ring for the thiazole rings in G856-3079 and G856-3097.
- Substituent Impact : The 3,4-dimethoxy groups in the target compound enhance electron density on the benzene ring compared to the single methoxy group in G856-3098. This may increase lipophilicity and influence π-π stacking interactions in biological targets.
NMR Spectroscopy
highlights that sulfonamide derivatives with NH groups exhibit characteristic $ ^1H $-NMR singlets between 8.67–11.42 ppm, depending on electronic environments. For example:
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | G856-3079/G856-3099 (Thiazole Analogs) |
|---|---|---|
| Solubility | Higher polarity due to morpholine’s oxygen | Reduced polarity (thiazole’s sulfur is less electronegative) |
| Metabolic Stability | Morpholine may resist oxidative metabolism | Thiazole rings are prone to CYP450-mediated oxidation |
| Bioactivity | Potential for CNS penetration (morpholine’s lipophilicity) | Thiazole’s planar structure may favor kinase inhibition |
Biological Activity
Overview
3,4-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with a complex structure that has shown potential biological activity in various scientific studies. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring with two methoxy groups and a sulfonamide group, along with a morpholine moiety linked through a 2-oxoethyl chain. Its unique structure allows for diverse interactions with biological targets, making it an interesting subject for pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. The morpholine ring enhances binding affinity and specificity, contributing to the compound's overall efficacy in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
- Cardiovascular Effects : Some studies have indicated that related sulfonamides can influence perfusion pressure and coronary resistance in isolated heart models, suggesting cardiovascular implications.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymatic activities. For example, it has been shown to affect calcium channel activity, which may be linked to its cardiovascular effects .
In Vivo Studies
Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic potential. Results indicate that the compound can significantly alter blood pressure parameters when administered, supporting its role as a modulator of cardiovascular function .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-benzenesulfonamide | Simple sulfonamide | Antibacterial |
| 4-(2-aminoethyl)-benzenesulfonamide | Aminoethyl side chain | Cardiovascular effects |
| 3,4-Dimethoxy-N-[...] | Methoxy groups & morpholine | Anticancer, anti-inflammatory |
This table highlights the unique aspects of 3,4-dimethoxy-N-[...] compared to other sulfonamides, particularly its potential anticancer and anti-inflammatory activities.
Case Studies
Recent case studies have focused on the application of this compound in treating specific diseases:
- Cancer Treatment : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls.
- Inflammatory Disorders : In models of inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating potential therapeutic benefits in conditions like arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
